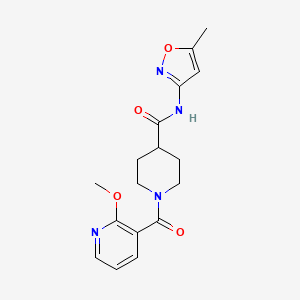
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide (MMNPC) is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. MMNPC is a piperidine derivative that has been synthesized using various methods.
作用机制
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair and cell survival. Inhibiting PARP-1 can lead to the accumulation of DNA damage, which can induce cell death in cancer cells. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. This compound has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet known. This compound may also have off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide. One direction is to further investigate its potential use in the treatment of cancer, neurodegenerative disorders, and other diseases. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
合成方法
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-chloronicotinic acid, which is then reacted with 5-methylisoxazole-3-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with piperidine-4-carboxylic acid to form this compound.
科学研究应用
1-(2-methoxynicotinoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
属性
IUPAC Name |
1-(2-methoxypyridine-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-10-14(20-25-11)19-15(22)12-5-8-21(9-6-12)17(23)13-4-3-7-18-16(13)24-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYRHUPFADIPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2785662.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
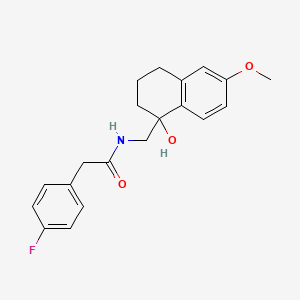
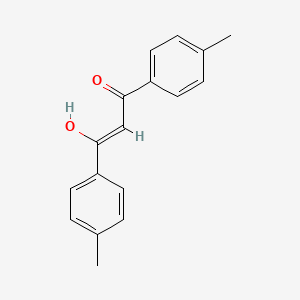
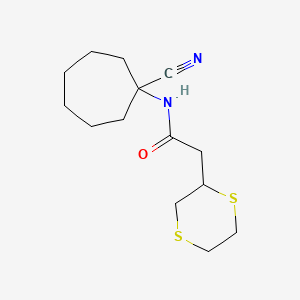
![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)
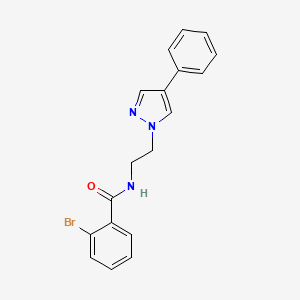

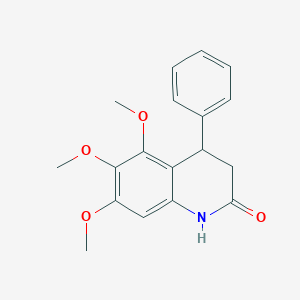

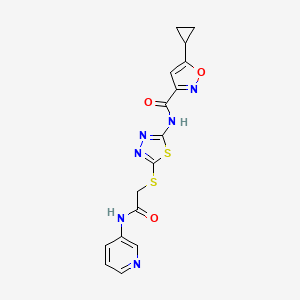
![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)